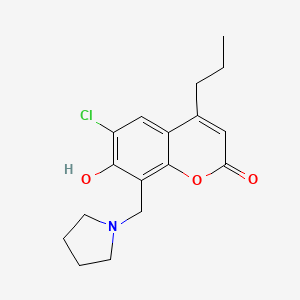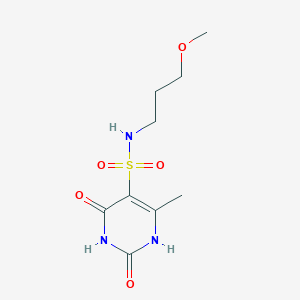![molecular formula C15H18ClNO3 B11303523 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B11303523.png)
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino methyl group, a hydroxy group, and a propyl group attached to the chromen-2-one core. It is of interest in various fields due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, propyl bromide, and dimethylamine.
Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with propyl bromide in the presence of a base like potassium carbonate to form 4-propyl-7-hydroxycoumarin.
Chlorination: The next step is the chlorination of 4-propyl-7-hydroxycoumarin using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position, yielding 6-chloro-4-propyl-7-hydroxycoumarin.
Dimethylamino Methylation: Finally, the compound undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylamino methyl group at the 8-position, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The purification steps involve crystallization and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone, resulting in 7-oxo derivatives.
Reduction: The chloro group at the 6-position can be reduced to a hydrogen atom, forming 6-dechloro derivatives.
Substitution: The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 7-oxo-6-chloro-8-[(dimethylamino)methyl]-4-propyl-2H-chromen-2-one.
Reduction: 6-dechloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one.
Substitution: 6-azido-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one.
科学的研究の応用
Chemistry
In chemistry, 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties. Researchers are exploring its interactions with biological macromolecules and its effects on cellular pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromen-2-one core, which imparts color properties. It is also explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
6-chloro-4-propyl-7-hydroxy-2H-chromen-2-one: Lacks the dimethylamino methyl group, resulting in different biological activities.
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one: Lacks the chloro group, which may affect its reactivity and biological properties.
6-chloro-8-[(dimethylamino)methyl]-4-propyl-2H-chromen-2-one: Lacks the hydroxy group, impacting its solubility and potential interactions with biological targets.
Uniqueness
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, dimethylamino methyl group, hydroxy group, and propyl group in specific positions on the chromen-2-one core makes it a versatile compound for various applications.
特性
分子式 |
C15H18ClNO3 |
|---|---|
分子量 |
295.76 g/mol |
IUPAC名 |
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one |
InChI |
InChI=1S/C15H18ClNO3/c1-4-5-9-6-13(18)20-15-10(9)7-12(16)14(19)11(15)8-17(2)3/h6-7,19H,4-5,8H2,1-3H3 |
InChIキー |
XLBYAMPXBKPHQE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11303445.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11303452.png)
![1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11303460.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11303492.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11303498.png)
![2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11303506.png)
![N-benzyl-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303511.png)
![1-(4-Chlorophenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11303517.png)
![N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11303518.png)
![4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B11303520.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11303537.png)

